molecular formula C9H13IN2O B2472973 (2-Cyclopentyl-4-iodopyrazol-3-yl)methanol CAS No. 2101201-05-0

(2-Cyclopentyl-4-iodopyrazol-3-yl)methanol

Cat. No.: B2472973
CAS No.: 2101201-05-0
M. Wt: 292.12
InChI Key: HQMDIOVAYLBJQV-UHFFFAOYSA-N
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Description

(2-Cyclopentyl-4-iodopyrazol-3-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a cyclopentyl group at position 2, an iodine atom at position 4, and a hydroxymethyl group at position 3 of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of (2-Cyclopentyl-4-iodopyrazol-3-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate can form the cyclopentyl hydrazone intermediate, which can then be iodinated at the 4-position using iodine or an iodine-containing reagent.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

(2-Cyclopentyl-4-iodopyrazol-3-yl)methanol can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield (2-Cyclopentyl-4-iodopyrazol-3-yl)carboxylic acid, while a Suzuki-Miyaura coupling reaction could produce (2-Cyclopentyl-4-arylpyrazol-3-yl)methanol.

Scientific Research Applications

(2-Cyclopentyl-4-iodopyrazol-3-yl)methanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies to understand the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: Research into the medicinal properties of this compound could reveal potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of (2-Cyclopentyl-4-iodopyrazol-3-yl)methanol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction. Alternatively, it could modulate the activity of a receptor by binding to it and altering its conformation, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

(2-Cyclopentyl-4-iodopyrazol-3-yl)methanol can be compared with other similar compounds, such as:

    (2-Cyclopentyl-4-bromopyrazol-3-yl)methanol: This compound has a bromine atom instead of an iodine atom at the 4-position. The bromine atom is less reactive than iodine, which can affect the compound’s reactivity and the types of reactions it can undergo.

    (2-Cyclopentyl-4-chloropyrazol-3-yl)methanol: This compound has a chlorine atom at the 4-position. Chlorine is even less reactive than bromine, making this compound less reactive in substitution reactions.

    (2-Cyclopentyl-4-fluoropyrazol-3-yl)methanol: This compound has a fluorine atom at the 4-position.

The uniqueness of this compound lies in the presence of the iodine atom, which makes it highly reactive in various chemical reactions, particularly in coupling reactions. This reactivity can be advantageous in the synthesis of complex molecules and in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(2-cyclopentyl-4-iodopyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMDIOVAYLBJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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